1,2-Di(4H-1,2,4-triazol-4-yl)ethane

概要

説明

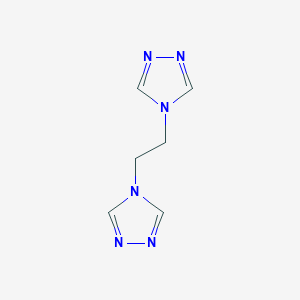

1,2-Di(4H-1,2,4-triazol-4-yl)ethane is a heterocyclic organic compound with the molecular formula C6H8N6. It consists of two 1,2,4-triazole rings connected by an ethane bridge.

準備方法

Synthetic Routes and Reaction Conditions

1,2-Di(4H-1,2,4-triazol-4-yl)ethane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with 4H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production .

化学反応の分析

Types of Reactions

1,2-Di(4H-1,2,4-triazol-4-yl)ethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding triazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The triazole rings can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

1,2-Di(4H-1,2,4-triazol-4-yl)ethane derivatives have shown promising antimicrobial properties. Research indicates that triazole compounds exhibit significant activity against a range of pathogens. For instance, studies have demonstrated that modifications to the triazole ring can enhance antibacterial and antifungal activities .

Anticancer Properties

Triazole derivatives are being investigated for their anticancer effects. The ability of this compound to inhibit tumor growth has been linked to its interaction with specific biological targets involved in cancer progression. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, including those involved in fungal and bacterial metabolism. This property makes them suitable candidates for drug development aimed at treating infections caused by resistant strains of pathogens .

Materials Science

Luminescent Materials

Research into the synthesis of luminescent materials has included derivatives of this compound. These materials are being developed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their excellent photophysical properties . The incorporation of triazole units into polymer matrices has been shown to enhance luminescence efficiency.

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions is another area of interest. Triazole ligands can stabilize metal centers and enhance the properties of metal-organic frameworks (MOFs), which are used in gas storage and separation technologies . The structural versatility of triazoles allows for the design of tailored materials with specific functionalities.

Agricultural Chemistry

Fungicides

The application of this compound as a fungicide is noteworthy. Its structural similarity to known fungicides allows it to interfere with fungal growth mechanisms effectively. Studies have shown that triazole-based fungicides can inhibit sterol biosynthesis in fungi, leading to cell death .

Plant Growth Regulators

Research is also exploring the use of triazole compounds as plant growth regulators. They have been found to affect plant hormone levels and can be used to enhance crop yields by promoting root development and improving resistance to environmental stresses .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Enzyme | Reference |

|---|---|---|---|

| This compound | Antimicrobial | Various bacteria and fungi | |

| This compound | Anticancer | Cancer cell lines | |

| This compound | Enzyme Inhibition | Fungal enzymes |

Table 2: Synthesis Methods

作用機序

The mechanism of action of 1,2-Di(4H-1,2,4-triazol-4-yl)ethane involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the triazole rings, which can form hydrogen bonds and coordinate with metal ions . The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of cellular processes .

類似化合物との比較

Similar Compounds

4,4-Di(4H-1,2,4-triazol-4-yl)-1,1-biphenyl: Similar structure but with a biphenyl bridge instead of an ethane bridge.

1,4-Di(4H-1,2,4-triazol-4-yl)benzene: Contains a benzene ring instead of an ethane bridge.

1,2,4-Triazole derivatives: Various derivatives with different substituents on the triazole rings.

Uniqueness

1,2-Di(4H-1,2,4-triazol-4-yl)ethane is unique due to its ethane bridge, which provides flexibility and allows for diverse chemical modifications. This flexibility makes it a versatile ligand in coordination chemistry and a valuable scaffold in medicinal chemistry .

生物活性

1,2-Di(4H-1,2,4-triazol-4-yl)ethane is a compound characterized by its unique structure featuring two triazole rings. This structural motif is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular formula of this compound is . The presence of two triazole rings enhances its ability to interact with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C6H8N6 |

| Structure | Contains two triazole rings |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's ability to disrupt cellular processes in microorganisms is attributed to the electron-withdrawing nature of the triazole rings, which enhances binding to biological targets.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Studies demonstrate that it can inhibit the growth of several fungal pathogens. The mechanism appears to involve interference with fungal cell wall synthesis and function .

Anticancer Potential

This compound has shown promise in cancer research. It has been noted for its ability to modulate pathways involved in cell proliferation and apoptosis. Experimental data suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .

Study 1: Antimicrobial Efficacy

A study conducted by Abdel-Wahab et al. demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli. The results indicated a strong potential for development as an antimicrobial agent .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and Aspergillus niger. Results showed a significant reduction in fungal growth at concentrations as low as 50 µg/mL .

The biological activity of this compound is largely attributed to the triazole moiety's ability to form hydrogen bonds with target proteins. This interaction enhances the compound's affinity for enzymes involved in critical biological processes such as DNA replication and protein synthesis.

特性

IUPAC Name |

4-[2-(1,2,4-triazol-4-yl)ethyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1(11-3-7-8-4-11)2-12-5-9-10-6-12/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPUVKXKHRDNLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1CCN2C=NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,2-bis(1,2,4-triazol-4-yl)ethane a desirable ligand in coordination chemistry?

A1: The btre molecule possesses two 1,2,4-triazole rings linked by an ethane bridge. This configuration allows btre to act as a bridging ligand, coordinating to metal ions through the nitrogen atoms of the triazole rings. The flexibility of the ethane bridge further enhances its versatility, enabling the formation of diverse architectures with varying dimensionality and topology. [, , ]

Q2: What types of structures have been reported for metal complexes of 1,2-bis(1,2,4-triazol-4-yl)ethane?

A2: Research shows that btre readily forms complexes with various metal ions, including Cu(II), Zn(II), Cd(II), Fe(II), and Ag(I). These complexes exhibit a remarkable range of structural motifs, including dinuclear units [], 1D chains [, ], 2D sheets [, ], and intricate 3D frameworks [, , , , ]. The specific structure adopted depends on factors like the metal ion, counterions present, and synthesis conditions.

Q3: How does the coordination mode of 1,2-bis(1,2,4-triazol-4-yl)ethane influence the structure of the resulting complexes?

A3: Btre can adopt diverse coordination modes with metal ions, utilizing either one or both of its triazole rings. These modes include μ2-κN1:N1′, μ2-κN1:N2, and μ4-κN1:N2:N1′:N2′ bridging. The choice of coordination mode directly influences the dimensionality and overall topology of the resulting metal-organic framework. For instance, μ4-bridging often leads to the formation of three-dimensional networks. []

Q4: Are there correlations between the structure of btre-based MOFs and their solid-state NMR spectra?

A4: Yes, studies using solid-state ¹³C CPMAS NMR spectroscopy have revealed correlations between the coordination mode and symmetry of btre within a framework and the observed NMR signal patterns. This technique provides valuable insights into the structure of btre-containing materials. []

Q5: What are the potential applications of 1,2-bis(1,2,4-triazol-4-yl)ethane-based coordination polymers?

A5: Research suggests several potential applications for these materials, including:

- Luminescent materials: Many btre-based complexes, particularly those with d¹⁰ metal ions like Zn(II) and Cd(II), exhibit fluorescence upon UV excitation, making them promising candidates for luminescent materials. [, , ]

- Photocatalysis: Some btre-containing coordination polymers, such as those incorporating Cu(II), have demonstrated photocatalytic activity in the degradation of organic dyes like methyl orange. This property highlights their potential in environmental remediation applications. []

- Gas storage and separation: The porous nature of some 3D btre-based MOFs makes them potentially suitable for applications involving gas storage and separation, although this area requires further investigation. []

Q6: What role do counterions play in the formation of 1,2-bis(1,2,4-triazol-4-yl)ethane-based coordination polymers?

A7: The nature of counterions can significantly influence the structure of btre complexes. For instance, the use of perchlorate counterions has led to the formation of distinct 3D frameworks with Cu(I), Zn(II), and Cd(II), while the presence of other anions like chloride, bromide, nitrate, or sulfate resulted in different architectures. [, , ]

Q7: Can 1,2-bis(1,2,4-triazol-4-yl)ethane-based frameworks undergo structural transformations?

A8: Yes, research has shown that some btre-based frameworks can undergo fascinating crystal-to-crystal transformations upon dehydration. For example, a Zn(II) coordination polymer with btre experienced a significant structural rearrangement upon controlled dehydration, involving the breaking and forming of Zn-O bonds and a reduction in unit cell volume. []

Q8: Are there any reported heterometallic frameworks incorporating 1,2-bis(1,2,4-triazol-4-yl)ethane?

A9: Yes, btre has proven valuable in constructing heterometallic frameworks. For instance, researchers have synthesized a Cu(I)/V(IV) framework where btre bridges between the two metal centers, creating a 3D structure with potential applications in catalysis. [] Additionally, a series of Ag(I)/V(V) frameworks have been generated using btre, highlighting the ligand's versatility in heterometallic system design. []

Q9: How do researchers characterize and study the properties of 1,2-bis(1,2,4-triazol-4-yl)ethane-based materials?

A9: Various techniques are employed to study these materials:

- Powder X-ray diffraction: This method helps identify the crystalline phases present and their purity. [, ]

- Thermogravimetric analysis: This technique analyzes the thermal stability of the materials and provides information about the decomposition patterns and the presence of guest molecules. [, ]

- Spectroscopic techniques: UV-Vis spectroscopy helps study the electronic properties and potential for light absorption and emission, while infrared (IR) spectroscopy provides information about the functional groups present in the materials. [, , ]

- Magnetic susceptibility measurements: These measurements provide insight into the magnetic behavior of the materials and any potential magnetic ordering phenomena. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。